molecular formula C15H14N6O2S3 B2397673 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 392318-89-7

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2397673
CAS No.: 392318-89-7
M. Wt: 406.5
InChI Key: KJQFOHSMCJVPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetically designed small molecule that features a distinctive 1,3,4-thiadiazole core, a heterocyclic scaffold recognized for its broad spectrum of pharmacological activities. This compound belongs to a class of molecules that have demonstrated significant potential as kinase inhibitors. Research indicates that structurally related bithiadiazole derivatives exhibit potent inhibitory activity against receptor tyrosine kinases, such as the vascular endothelial growth factor receptor-2 (VEGFR-2), a primary regulator of tumor angiogenesis [https://pubmed.ncbi.nlm.nih.gov/25866242/]. The mechanism of action is postulated to involve competitive binding at the ATP-binding site of the kinase, thereby disrupting downstream signaling pathways critical for cell proliferation and survival. Consequently, this molecule serves as a valuable chemical probe in oncological research for investigating angiogenesis-dependent tumor growth and for evaluating the efficacy of novel targeted therapies. Its unique molecular architecture, incorporating two thiadiazole rings linked by a thioacetamide bridge, makes it a subject of interest in medicinal chemistry for structure-activity relationship (SAR) studies aimed at optimizing inhibitor potency and selectivity. Further research applications include its use in biochemical assays to elucidate complex kinase signaling networks and to identify potential synergies with other anticancer agents.

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S3/c1-9-18-19-13(25-9)17-12(23)8-24-15-21-20-14(26-15)16-11(22)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,20,22)(H,17,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQFOHSMCJVPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex thiadiazole derivative that has garnered interest for its diverse biological activities. The structural features of this compound suggest potential interactions with various biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant activity against both Gram-positive and Gram-negative bacteria. Notably, studies have shown that certain thiadiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaActivity
Thiadiazole Derivative 1Staphylococcus aureusInhibitory effect
Thiadiazole Derivative 2E. coliModerate activity

Anticancer Activity

The anticancer potential of thiadiazole derivatives is particularly noteworthy. Various studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, this compound has shown promising results against human cancer cell lines including HepG-2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity .

Cell LineIC50 Value (µM)Mechanism of Action
HepG-24.37 ± 0.7Apoptosis induction
A5498.03 ± 0.5Cell cycle arrest

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The thiadiazole ring may interact with key enzymes involved in cellular processes such as DNA replication and repair.
  • Receptor Interaction : The compound may act as an antagonist or inhibitor at specific receptor sites involved in tumorigenesis.
  • Oxidative Stress Induction : Some studies suggest that thiadiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiadiazole ring followed by amide coupling reactions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Comparative Studies

Recent comparative studies have evaluated the efficacy of various thiadiazole derivatives against standard antibiotics and anticancer agents. The results indicate that certain derivatives possess comparable or superior activity to established drugs like ampicillin and doxorubicin .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has been evaluated for its cytotoxic effects against various cancer cell lines:

  • In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The median inhibitory concentration (IC50) values suggest that it effectively inhibits cell proliferation in these models .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways associated with cell growth and survival. For instance, it has been suggested that thiadiazole derivatives can interact with cellular targets such as carbonic anhydrases and histone deacetylases (HDACs), leading to decreased viability of cancer cells .

Antimicrobial Properties

Thiadiazole derivatives have also been explored for their antimicrobial properties. The compound may demonstrate activity against a range of bacterial and fungal pathogens. Studies have shown that modifications to the thiadiazole ring can enhance antimicrobial efficacy .

Drug Development

The structural characteristics of this compound make it a valuable scaffold in drug design. Its ability to modulate biological activity through structural modifications allows researchers to develop new therapeutic agents targeting various diseases.

Case Studies

StudyFocusFindings
PMC9781117 Anticancer AgentsDemonstrated enhanced cytotoxicity of thiadiazole derivatives against MCF-7 and HepG2 cells through structural modifications .
PMC7550299 Thiadiazole DerivativesReviewed various thiadiazole compounds showing efficacy against multiple cancer types including leukemia and breast cancer .
ResearchGate Study Glutaminase InhibitorsInvestigated bis-thiadiazole derivatives for their role in inhibiting tumor growth and enhancing immunotherapy effectiveness .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structure combines a methyl group at the 5-position of one thiadiazole and a 2-phenylacetamido group at the 5-position of the second thiadiazole. Key analogs include:

Compound ID/Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Activity/Notes Reference
Target Compound 5-methyl; 2-phenylacetamido ~448.5 (calculated) N/A N/A N/A
5c (N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide) 4-methylbenzylthio; phenyl-thiadiazinan-thione ~499.6 169–171 Antimicrobial activity
4g (N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide) Benzothiazole; 3-phenylureido 456.56 263–265 Antiproliferative
5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) 4-chlorobenzylthio; isopropyl-methylphenoxy ~469.0 138–140 N/A
3 (N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) 4-chlorophenyl; 4-nitrophenylamino ~422.9 N/A Akt inhibition (92.36%); Antiglioma

Key Observations :

  • Substituent Impact on Bioactivity: Ureido groups (e.g., 4g) enhance antiproliferative activity, while nitro substituents (e.g., 3) improve Akt inhibition .
  • Thermal Stability :
    • Thiadiazoles with bulky substituents (e.g., benzylthio in 5c ) exhibit higher melting points (160–180°C), whereas smaller groups (e.g., ethylthio in 6a ) reduce melting points . The target compound’s phenylacetamido group may confer intermediate thermal stability.

Example Yields :

  • 5c : 67% yield via thiol-alkylation .
  • 4.8 (triazinoquinazoline derivative): 89.4% yield via method A .
  • 5j: 82% yield via phenoxy-acetamide coupling .

The target compound’s synthesis likely follows similar coupling steps, but yields would depend on the reactivity of the phenylacetamido-thiadiazole intermediate.

Physicochemical and Spectroscopic Properties

  • NMR Trends :

    • Thiadiazole protons typically resonate at δ 7.5–8.5 ppm (1H NMR), while methyl groups appear at δ 2.1–2.5 ppm .
    • The target compound’s phenylacetamido group would show aromatic protons at δ 7.2–7.8 ppm and acetamide carbonyls at ~δ 170 ppm (13C NMR).
  • Mass Spectrometry :

    • HRMS data for analogs (e.g., 4g : m/z 456.44 [M+H]+) confirm molecular ion peaks . The target compound’s calculated mass (448.5 g/mol) would require validation via HRMS.

Q & A

Q. Table 1: Yield Optimization Under Different Conditions

StepSolventTemperature (°C)CatalystYield (%)
Thiadiazole formationH₂SO₄25 (RT)None76–85
AcylationDCM40DCC82
Thioether couplingDMF70K₂CO₃68–75

Basic: Which characterization techniques are essential for confirming the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies protons and carbons in the thiadiazole rings, acetamide, and phenyl groups. For example, the methyl group on the 5-methyl-thiadiazole appears as a singlet at δ ~2.5 ppm .
    • 2D NMR (HSQC, HMBC) confirms connectivity between sulfur atoms and adjacent carbons .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 443.2) .
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) confirm functional groups .

Critical Note: X-ray crystallography (where applicable) resolves stereochemical ambiguities, as demonstrated for analogous thiadiazole derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Methodological Answer:

  • Substituent Variation:
    • Replace the 5-methyl group with ethylthio or cyclohexyl groups to modulate lipophilicity .
    • Modify the phenylacetamido group with electron-withdrawing (e.g., 4-F) or donating (e.g., 4-OCH₃) substituents to alter target binding .
  • Biological Screening:
    • Test derivatives against standardized assays (e.g., MIC for antimicrobial activity , IC₅₀ in cancer cell lines ).
    • Use molecular docking to predict interactions with targets like carbonic anhydrase IX or EGFR .

Q. Table 2: SAR of Selected Derivatives

Derivative ModificationBioactivity (IC₅₀, μM)Target
5-Methyl → 5-Cyclohexyl12.3 ± 0.8 (A549)EGFR kinase
Phenyl → 4-FluorophenylMIC = 1.5 μg/mLE. coli

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized Assays: Reproduce studies using identical cell lines (e.g., MCF-7 for anticancer activity) and protocols (e.g., MTT assay ).
  • Analytical Validation: Confirm compound purity via HPLC (>98%) to rule out impurities as activity modulators .
  • Mechanistic Follow-Up: Use siRNA knockdown or enzymatic inhibition assays to verify target specificity if conflicting results arise (e.g., COX-2 vs. MMP-9 inhibition ).

Advanced: What in vitro models are suitable for evaluating its anticancer mechanisms?

Methodological Answer:

  • Cell Lines: Use NSCLC (A549), breast cancer (MDA-MB-231), and leukemia (HL-60) models for proliferation assays .
  • Apoptosis Detection: Annexin V/PI staining and caspase-3/7 activation assays .
  • Metastasis Inhibition: Transwell migration assays and MMP-9 activity quantification .

Key Finding: Analogous thiadiazoles show IC₅₀ values of 8–20 μM in A549 cells via mitochondrial apoptosis pathways .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility: Poor in water; soluble in DMSO (>10 mg/mL) and DCM. Add co-solvents (e.g., PEG-400) for in vitro studies .
  • Stability: Stable at 4°C for 6 months in dark, anhydrous conditions. Degrades at pH < 3 (hydrolysis of thioether bond) .

Advanced: How can molecular docking guide target identification?

Methodological Answer:

  • Software: Use AutoDock Vina or Schrödinger Maestro with PDB structures (e.g., 4ZUD for EGFR).
  • Key Interactions: The thiadiazole sulfur forms hydrogen bonds with Lys721 in EGFR, while the phenylacetamido group engages in π-π stacking .

Validation: Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to prioritize targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.